molecular formula C9H12O4 B1202438 (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid CAS No. 88335-93-7

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Cat. No.: B1202438
CAS No.: 88335-93-7
M. Wt: 184.19 g/mol
InChI Key: MYYLMIDEMAPSGH-UHFFFAOYSA-N
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Description

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a suitable diene precursor, followed by esterification and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve consistent quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its methoxycarbonyl and carboxylic acid groups play crucial roles in binding to active sites and altering the activity of target molecules.

Comparison with Similar Compounds

  • (1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid
  • (1R,6S)-6-(Methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
  • (1S,6R)-6-acetyl-1-methyl-3-cyclohexene-1-carboxylic acid

Comparison: Compared to similar compounds, (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness imparts distinct reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLMIDEMAPSGH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88335-93-7
Record name 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate
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